2,5-Diisopropyl-4-methylthiophen-3-amine hydrochloride
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Overview
Description
2,5-Diisopropyl-4-methylthiophen-3-amine hydrochloride is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction can be carried out under basic conditions to form the desired thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Diisopropyl-4-methylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or acyl derivatives.
Scientific Research Applications
2,5-Diisopropyl-4-methylthiophen-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,5-Diisopropyl-4-methylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Diisopropylthiophene: Lacks the amine and methyl groups, resulting in different chemical properties.
4-Methylthiophen-3-amine: Similar structure but without the diisopropyl groups.
2,5-Dimethylthiophene: Contains methyl groups but lacks the amine and diisopropyl substitutions.
Uniqueness
2,5-Diisopropyl-4-methylthiophen-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H20ClNS |
---|---|
Molecular Weight |
233.80 g/mol |
IUPAC Name |
4-methyl-2,5-di(propan-2-yl)thiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C11H19NS.ClH/c1-6(2)10-8(5)9(12)11(13-10)7(3)4;/h6-7H,12H2,1-5H3;1H |
InChI Key |
BAANMSLEYXJLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1N)C(C)C)C(C)C.Cl |
Origin of Product |
United States |
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